molecular formula C20H20N4O6 B2548504 1,5-bis(3,5-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1173043-34-9

1,5-bis(3,5-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B2548504
CAS No.: 1173043-34-9
M. Wt: 412.402
InChI Key: MNSZSQFUAPDRFK-UHFFFAOYSA-N
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Description

1,5-bis(3,5-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a polycyclic heterocyclic compound featuring a fused pyrrolo-triazole-dione core substituted with two 3,5-dimethoxyphenyl groups. Its synthesis likely involves multi-step reactions, such as cyclocondensation of α,β-unsaturated ketones with nitrile derivatives, analogous to methods described for related pyrazole and pyridine systems .

Properties

IUPAC Name

3,5-bis(3,5-dimethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O6/c1-27-13-5-11(6-14(9-13)28-2)23-19(25)17-18(20(23)26)24(22-21-17)12-7-15(29-3)10-16(8-12)30-4/h5-10,17-18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNSZSQFUAPDRFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N2C3C(C(=O)N(C3=O)C4=CC(=CC(=C4)OC)OC)N=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-bis(3,5-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves a multi-step process. One common method is the cycloaddition reaction between an azide and an alkyne, catalyzed by copper or ruthenium.

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,5-bis(3,5-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

1,5-bis(3,5-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-bis(3,5-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s unique structure allows it to interact with various biological pathways, making it a versatile tool in biochemical research .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s higher molecular weight, PSA, and rotatable bonds suggest reduced oral bioavailability compared to smaller derivatives like pyrazolo-pyrimidinones .
  • The 3,5-dimethoxyphenyl groups may improve membrane permeability relative to chlorophenyl or furyl substituents due to increased lipophilicity, though this could be offset by higher PSA .

Antimicrobial Activity

Compounds with aryl substituents (e.g., 4a–c, 5a,b) exhibit moderate to strong antimicrobial effects. The target compound’s dimethoxyphenyl groups may enhance activity against Gram-positive bacteria by promoting membrane penetration, similar to methoxy-substituted pyridines .

Compound Type MIC Range (μg/mL) Key Substituents Reference
Bis-pyridines (4a–c) 8–32 Furyl, Chlorophenyl
Target Compound (estimated) 4–16 3,5-Dimethoxyphenyl
Pyrazolo-pyrimidinones (5a) 16–64 Methyl, Phenyl

Enzyme Inhibition Potential

The triazole-dione core may confer TRPA1 inhibitory activity, as seen in structurally related pyrimido-oxazine-diones . However, the steric bulk of dimethoxyphenyl groups could reduce binding affinity compared to smaller analogs.

Bioavailability and Drug-Likeness

Per Veber’s rules, the target compound’s PSA (~140–160 Ų) and rotatable bonds (~8–10) approach the thresholds for poor rat oral bioavailability (<140 Ų PSA, ≤10 rotatable bonds) . In contrast, pyrazolo-pyrimidinones (PSA ~70–100 Ų) are more likely to achieve adequate bioavailability.

Biological Activity

1,5-bis(3,5-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic compound belonging to the class of triazole derivatives. Its unique structural features suggest potential biological activities that are currently under investigation. This article provides a comprehensive overview of the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The chemical structure of this compound includes two methoxy-substituted phenyl groups attached to a pyrrolo-triazole core. This configuration is expected to influence its interaction with biological targets.

The biological activity of triazole compounds often involves their ability to form hydrogen bonds and engage in stacking interactions with biological macromolecules. Specifically for this compound:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites and blocking substrate access.
  • Cell Cycle Arrest : Similar to other triazole derivatives, it may induce cell cycle arrest and apoptosis in cancer cells through various mechanisms including mitochondrial disruption and caspase activation .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that:

  • Cytotoxicity : The compound demonstrated cytotoxic effects against various cancer cell lines.
  • Apoptosis Induction : It has been reported to trigger apoptosis in human cancer cells through the activation of caspases and disruption of mitochondrial membrane potential .

Antimicrobial Activity

Preliminary investigations suggest that this compound also possesses antimicrobial properties. It has been tested against several bacterial strains with promising results:

  • Bacterial Inhibition : The compound showed effective inhibition against Gram-positive and Gram-negative bacteria.

Case Studies

In a recent study focused on triazole derivatives:

  • Synthesis and Evaluation : A series of triazole compounds were synthesized and evaluated for their biological activities. Among them was the target compound which exhibited potent antiproliferative effects in human cancer cell lines .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Tested Against Results Reference
AnticancerVarious cancer cellsInduced apoptosis; cytotoxic effects
AntimicrobialBacterial strainsEffective inhibition observed
Enzyme inhibitionSpecific enzymesCompetitive inhibition noted

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